4-(Ethylthio)-4'-methylbenzhydrol

Description

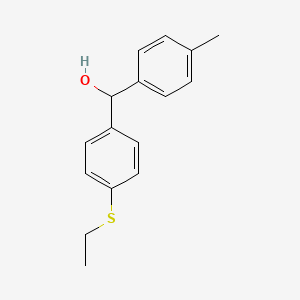

4-(Ethylthio)-4'-methylbenzhydrol (CAS: 842140-61-8) is a benzhydrol derivative featuring an ethylthio (-S-C₂H₅) substituent at the 4-position of one benzene ring and a methyl (-CH₃) group at the 4'-position of the second benzene ring. Its structure consists of two aromatic rings connected by a central carbon atom bearing a hydroxyl group (-OH), making it a secondary alcohol. This compound has been referenced in studies related to indigestible substances, though its specific biological or industrial applications remain underexplored .

Properties

IUPAC Name |

(4-ethylsulfanylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OS/c1-3-18-15-10-8-14(9-11-15)16(17)13-6-4-12(2)5-7-13/h4-11,16-17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFODKILCHPYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241318 | |

| Record name | 4-(Ethylthio)-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-61-8 | |

| Record name | 4-(Ethylthio)-α-(4-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylthio)-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-4’-methylbenzhydrol typically involves the reaction of 4-methylbenzhydrol with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylthio)-4’-methylbenzhydrol may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-4’-methylbenzhydrol can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethylthio group, yielding 4-methylbenzhydrol.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Nucleophiles: Thiols, amines, or halides for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: 4-methylbenzhydrol.

Substitution: Various substituted benzhydrol derivatives.

Scientific Research Applications

4-(Ethylthio)-4’-methylbenzhydrol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-4’-methylbenzhydrol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The ethylthio group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

4-(Dimethylamino)benzohydrazide

- Structure: Features a benzohydrazide core with a dimethylamino (-N(CH₃)₂) substituent at the 4-position.

- Key Differences : Unlike 4-(Ethylthio)-4'-methylbenzhydrol, this compound lacks sulfur-based substituents and the benzhydrol backbone. The hydrazide group (-CONHNH₂) introduces hydrogen-bonding capacity, enhancing crystallinity and lattice energy, as demonstrated in its crystal structure studies .

- Applications : Primarily studied for its hydrogen-bonding interactions in solid-state chemistry, contrasting with the benzhydrol derivative’s undefined biological role.

CEP-1347

- Structure : A complex indole alkaloid derivative containing bis(ethylthio)methyl groups.

- Key Similarities : Shares ethylthio substituents, which are critical for inhibiting kinase pathways (e.g., JNK signaling) .

- Key Differences : The polycyclic framework of CEP-1347 confers higher molecular weight and distinct biological activity compared to the simpler benzhydrol structure of this compound.

Thiophene Derivatives with Ethylthio Groups

- Example : S-ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropanethioate (Compound 16) .

- Key Differences : These compounds incorporate ethylthio groups into thiophene rings, enhancing electron-withdrawing properties and reactivity in organic synthesis. The benzhydrol derivative’s aromatic system lacks such heterocyclic features, limiting its utility in charge-transfer applications.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Substituents |

|---|---|---|---|---|

| This compound | ~260.4 | ~3.8 | Low | -S-C₂H₅, -CH₃, -OH |

| 4-(Dimethylamino)benzohydrazide | ~179.2 | ~1.2 | Moderate | -N(CH₃)₂, -CONHNH₂ |

| CEP-1347 | ~868.0 | ~5.1 | Very Low | Bis(ethylthio)methyl, ester |

| Thiophene Derivative 16 | ~424.4 | ~4.5 | Insoluble | -S-C₂H₅, -CF₃ |

Notes:

- The ethylthio group in this compound increases its LogP compared to 4-(Dimethylamino)benzohydrazide, suggesting greater membrane permeability.

Biological Activity

4-(Ethylthio)-4'-methylbenzhydrol, an organic compound characterized by the presence of an ethylthio group and a methyl group attached to a benzhydrol structure, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methylbenzhydrol with ethylthiol under acidic conditions. Common solvents such as ethanol or methanol are used, with reaction temperatures ranging from room temperature to approximately 60°C. The product's unique structure contributes to its reactivity and potential biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular targets, including enzymes and receptors, enhances its efficacy in cancer treatment .

The biological activity of this compound can be attributed to its ability to penetrate cell membranes effectively due to the ethylthio group. This property allows it to interact with intracellular targets, leading to various biological effects. The compound may modulate enzyme activities or receptor functions, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.

Study on Anticancer Activity

Another significant study focused on the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at relatively low concentrations. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, confirming its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylbenzhydrol | Lacks ethylthio group | Limited reactivity |

| 4-(Methylthio)-4'-methylbenzhydrol | Contains methylthio instead | Similar but less potent |

| 4-(Ethylthio)-4'-chlorobenzhydrol | Contains chlorine atom | Different chemical behavior |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.